The synthesis of (5R)-BW-4030W92 involves several advanced organic chemistry techniques. The compound can be synthesized through a series of reactions that may include:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often proprietary or detailed in patent filings, which may provide insights into optimizing the synthesis process.
The molecular structure of (5R)-BW-4030W92 can be represented by its chemical formula and three-dimensional conformation. While specific structural data such as bond lengths and angles are not provided in the search results, compounds of this class typically exhibit complex arrangements conducive to their pharmacological activity.
The precise molecular structure can be visualized using computational chemistry software that models molecular dynamics and interactions with biological targets.
(5R)-BW-4030W92 participates in various chemical reactions that are significant for its therapeutic potential. As a sodium channel antagonist, it likely interacts with other molecules in pathways related to pain perception and inflammatory responses.
Technical details about these reactions would require experimental data from pharmacological studies.
The mechanism of action for (5R)-BW-4030W92 primarily involves its role as a sodium channel antagonist. By binding to these channels, it prevents the influx of sodium ions during action potentials, thereby modulating neuronal excitability and potentially alleviating pain signals.
Data supporting this mechanism typically comes from electrophysiological studies demonstrating changes in action potential characteristics upon application of (5R)-BW-4030W92.
The physical and chemical properties of (5R)-BW-4030W92 are critical for understanding its behavior in biological systems:
Relevant data on these properties would generally come from laboratory analyses such as high-performance liquid chromatography or spectroscopy techniques.
(5R)-BW-4030W92 has several promising applications in scientific research:
Further studies are necessary to fully elucidate its therapeutic potential and optimize its use in clinical settings.
(5R)-BW-4030W92 is the biologically active R-enantiomer of the racemic compound BW-4030W92, identified as a non-selective, voltage-dependent, and use-dependent sodium channel antagonist [1] [2]. This small molecule (molecular weight: 287.12 g/mol; formula: C₁₁H₉Cl₂FN₄) targets voltage-gated sodium (NaV) channels, which regulate action potential initiation and propagation in excitable cells [7] . Its CAS number (189013-61-4) and well-defined stereochemistry [(5R) designation] make it a precise tool for probing sodium channel dynamics in neurological research [1] [3]. Unlike therapeutic agents, this compound is strictly designated "for research use only", highlighting its role in mechanistic studies rather than clinical applications [1].
Voltage-gated sodium channels (NaV1.1–NaV1.9) are transmembrane proteins critical for neuronal excitability. Dysregulation of these channels contributes to pathological hyperexcitability in conditions like neuropathic pain, epilepsy, and arrhythmias [6] . Antagonists like (5R)-BW-4030W92 inhibit sodium influx by binding to the channel’s pore-forming α-subunit, preferentially interacting with inactivated or depolarized states (voltage-dependence) and exhibiting enhanced efficacy during high-frequency firing (use-dependence) [1] [7]. This pharmacodynamic profile is advantageous for suppressing aberrant neuronal activity without completely blocking normal signaling.
Table 1: Key Properties of (5R)-BW-4030W92
Property | Value |
---|---|
Molecular Formula | C₁₁H₉Cl₂FN₄ |
Molecular Weight | 287.12 g/mol |
CAS Number | 189013-61-4 |
Mechanism | NaV Channel Antagonist |
Selectivity | Non-selective |
Dependency | Voltage- & Use-Dependent |
Primary Research Use | Neurological disorder studies |
Compared to peptide toxins (e.g., tetrodotoxin), small-molecule antagonists like (5R)-BW-4030W92 offer oral bioavailability and superior tissue penetration, enabling in vivo studies of systemic channel modulation [2] [8]. Their antagonism reduces high-frequency firing in sensory neurons, making them valuable for investigating pain pathways and seizure mechanisms [6] . For example, NaV1.8—a channel isoform implicated in visceral pain—shares biophysical traits exploitable by this compound .
Chirality profoundly influences drug efficacy and safety. (5R)-BW-4030W92 exemplifies this, as its R-configuration confers superior sodium channel blocking activity compared to the S-enantiomer or racemic mixture [2]. Enantiomers often exhibit distinct pharmacokinetic and pharmacodynamic profiles due to differential binding to stereoselective biological targets [1] [3].
Table 2: Impact of Enantiomeric Form on Sodium Channel Antagonism
Parameter | (5R)-BW-4030W92 | Racemic BW-4030W92 |
---|---|---|
Biological Activity | High-affinity antagonist | Reduced potency |
Target Engagement | Selective binding to NaV inactivated states | Non-specific binding |
Research Utility | Standard for mechanistic studies | Limited use |
The synthesis of (5R)-BW-4030W92 involves asymmetric catalysis or chiral separation to ensure stereochemical purity [3]. This precision is critical because:
Table 3: Chemical Identifiers of (5R)-BW-4030W92
Identifier | Value |
---|---|
IUPAC Name | 5-(2,3-Dichlorophenyl)-6-(fluoromethyl)pyrimidine-2,4-diamine |
SMILES | NC1=NC(CF)=C@C(N)=N1 |
InChI Key | GKBLWFDYSYTVEA-UHFFFAOYSA-N |
In drug development, enantiopure compounds like (5R)-BW-4030W92 streamline structure-activity relationship (SAR) studies by eliminating confounding variables from inactive stereoisomers [1] [2]. This specificity underscores why chiral resolution is a mandatory step in preclinical neuroscience tool development [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7